methyl 2H-chromene-6-carboxylate
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Overview
Description
Methyl 2H-chromene-6-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2H-chromene-6-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the use of acetic anhydride and AlCl3 as a catalyst to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include the use of green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-chromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, lithium aluminum hydride, halogens, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl 2H-chromene-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl 2H-chromene-6-carboxylate can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar chromene structure and exhibit diverse biological activities.
Flavonoids: These compounds also contain a chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Benzopyrans: These compounds are structurally related to chromenes and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of other similar compounds .
Biological Activity
Methyl 2H-chromene-6-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound features a chromene backbone with a carboxylate functional group, which is responsible for its biological activities. The compound can be synthesized through various chemical reactions, often involving the hydroarylation of propargyl ethers or other derivatives under specific catalytic conditions .
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, a study on substituted 3-styryl-2H-chromenes demonstrated profound cytotoxicity against various cancer cell lines, including the MCF-7 breast cancer cell line. The mechanism involves pathways such as microtubule depolarization and disruption of tumor vasculature .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 5.2 | Microtubule depolarization |
3-Styryl-2H-chromene | OSCC | 4.8 | Tumor vasculature disruption |
2. Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It shows activity against various bacterial strains, with potential applications in developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
3. Anti-inflammatory Properties
The anti-inflammatory effects of this compound are notable as well. Studies suggest that it can inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes .
- Receptor Modulation: It can modulate receptor activity related to cell signaling pathways that govern cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Properties: A recent study evaluated the cytotoxic effects of various chromene derivatives against human oral squamous cell carcinoma (OSCC) and demonstrated that this compound derivatives had significant tumor selectivity .
- Antimicrobial Testing: Another investigation assessed the antimicrobial activity against common pathogens and found promising results that warrant further exploration in clinical settings.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-4-5-10-8(7-9)3-2-6-14-10/h2-5,7H,6H2,1H3 |
InChI Key |
GMIUEPSXYKRZNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC=C2 |
Origin of Product |
United States |
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